2-(Phenylazo)pyridine

Anticancer metallodrugs Ruthenium complexes Isomer-dependent bioactivity

2-(Phenylazo)pyridine (abbreviated as azpy or PAP; CAS 2569-57-5) is a heteroaryl azo compound with molecular formula C₁₁H₉N₃ and molecular weight 183.21 g/mol. It belongs to the phenylazopyridine subclass—structurally distinct from azobenzene due to the replacement of one phenyl ring with a 2-pyridyl group—which confers a chelating bidentate N^N donor set via the pyridyl nitrogen and one azo nitrogen.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 2569-57-5
Cat. No. B13924361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylazo)pyridine
CAS2569-57-5
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=CC=N2
InChIInChI=1S/C11H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H
InChIKeyQWLSHZKQRSNZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylazo)pyridine (CAS 2569-57-5) – Core Chemical Identity and Procurement-Relevant Properties


2-(Phenylazo)pyridine (abbreviated as azpy or PAP; CAS 2569-57-5) is a heteroaryl azo compound with molecular formula C₁₁H₉N₃ and molecular weight 183.21 g/mol . It belongs to the phenylazopyridine subclass—structurally distinct from azobenzene due to the replacement of one phenyl ring with a 2-pyridyl group—which confers a chelating bidentate N^N donor set via the pyridyl nitrogen and one azo nitrogen [1]. The trans isomer exhibits a strong π→π* absorption band (ε ≈ 2 × 10⁴ M⁻¹cm⁻¹) near 320 nm and a weak n→π* band near 450 nm [2]. The compound functions as a strong π-acceptor ligand whose electronic properties are tunable through substituent effects on the pyridyl ring, correlating with Hammett σ parameters [3]. These features distinguish it from simple azobenzene derivatives and classic diimine ligands such as 2,2′-bipyridine, establishing its differentiated utility in coordination chemistry, photopharmacology, and anticancer metallodrug design.

Why Generic Substitution of 2-(Phenylazo)pyridine (CAS 2569-57-5) Is Scientifically Unreliable


2-(Phenylazo)pyridine cannot be freely interchanged with other azoheteroaryl or diimine ligands because its differentiation arises from multiple, independently validated physicochemical properties: (i) geometric isomerism in its octahedral metal complexes produces >10-fold differences in biological activity between α and β isomers [1]; (ii) upon metal coordination, the azo group becomes redox-active at biologically accessible potentials (−0.2 to −0.4 V vs. Ag/AgCl), whereas the free ligand is not readily reduced [2]; (iii) the ligand is a stronger π-acceptor than 2,2′-bipyridine, as evidenced by shorter Ru–N bond distances [3]; (iv) its photophysical behavior—specifically non-emissive character—differs fundamentally from dialkylamino-substituted phenylazopyridines [4]; and (v) substituent effects on the pyridyl ring operate purely inductively, enabling predictable Hammett-type tuning not possible with azobenzene [5]. Generic substitution without accounting for these specific structure–property relationships risks loss of catalytic, photochemical, or cytotoxic function.

Quantitative Differentiation Evidence for 2-(Phenylazo)pyridine (CAS 2569-57-5) Versus Closest Analogs


Isomer-Dependent Cytotoxicity: α-[Ru(azpy)₂Cl₂] Is ~10-Fold More Potent Than the β Isomer Across Seven Human Tumor Cell Lines

In ruthenium(II) complexes of 2-phenylazopyridine, the geometric isomerism of the [Ru(azpy)₂Cl₂] scaffold dictates cytotoxicity with >10-fold potency differences [1]. The α isomer (Cl, Npyridine, Nazo in cis,trans,cis configuration) exhibits very high cytotoxicity, on the order of magnitude of cisplatin, whereas the β isomer (cis,cis,cis configuration) is a factor of 10 less cytotoxic [1][2]. This trend was validated across seven human tumor cell lines (MCF-7, EVSA-T, WIDR, IGROV, M19, A498, H266) and extends to substituted analogs [Ru(tazpy)₂Cl₂] and [Ru(mazpy)₂Cl₂], confirming that the structure–activity relationship is intrinsic to the azpy ligand geometry, not merely the metal center [1].

Anticancer metallodrugs Ruthenium complexes Isomer-dependent bioactivity

Redox Activation upon Metal Coordination: Ru(II)-Bound Azpy Is Reduced at Biologically Accessible Potentials (−0.2 to −0.4 V), Whereas Free Azpy Is Not Reduced

Electrochemical measurements on half-sandwich Ru(II) arene complexes of phenylazopyridine reveal that the first one-electron reduction step, assigned to the azo group of the coordinated azpy ligand, occurs at a half-wave potential of −0.2 to −0.4 V [1]. In direct contrast, the unbound azopyridine ligand alone is not readily reduced under identical conditions [1]. This coordination-induced redox activation is critical: the Ru(II)–azpy complexes can catalytically oxidize millimolar concentrations of glutathione (GSH) to glutathione disulfide (GSSG) in the presence of only micromolar ruthenium concentrations, establishing a ligand-centered redox catalytic cycle not available to the free ligand [1].

Bioorganometallic chemistry Catalytic metallodrugs Redox activation

Stronger π-Acceptor Character Than 2,2′-Bipyridine: Shorter Ru–N Bond Distances Confirm Differentiated Electronic Structure

X-ray crystallographic analysis of the mixed-ligand complex [Ru(azpy)₂(bpy)](PF₆)₂ provides direct structural evidence that 2-(phenylazo)pyridine (azpy) is a stronger π-acceptor than 2,2′-bipyridine (bpy) [1]. The Ru–N(pyridine of azpy) distance averages 2.048(4) Å, which is significantly shorter than the Ru–N(bpy) distance averaging 2.088(4) Å [1]. Additionally, the N=N bond length in coordinated azpy (1.278(5) Å) is elongated relative to that in free azpy (1.248(4) Å), consistent with π-back-donation from Ru(II) into the azo π* orbital [1]. Independent studies on osmium analogs confirm this trend: the Os–N(pap) distance averages 1.997 Å versus Os–N(bpy) at 2.028 Å [2].

Coordination chemistry Ligand design π-Acceptor tuning

Non-Emissive Photophysical Behavior: 2-(Phenylazo)pyridine Does Not Fluoresce, Unlike Dialkylamino-Substituted Phenylazopyridine Analogs

Experimental fluorescence measurements demonstrate that 2-phenylazopyridine is non-emissive at room temperature, whereas the structurally related dialkylamino-substituted derivatives 4-(2-pyridylazo)-N,N-diethylaniline and 4-(2-pyridylazo)-N,N-dimethylaniline exhibit clear emission spectra [1]. This difference in photophysical behavior is attributed to the presence of the electron-donating dialkylamino group, which alters the excited-state deactivation pathway [1]. TDDFT calculations on 2-(phenylazo)pyridine indicate that efficient non-radiative decay through S₁/S₂ and S₀/S₁ conical intersections along concerted-inversion photoisomerization pathways quenches fluorescence, rationalizing its non-emissive character [2].

Photophysics Fluorescent probes Photoisomerization

Air-Stable Zerovalent Group 6 Carbonyl Complexes: 2-(Phenylazo)pyridine (2-PAP) Forms a Full Series of M(CO)₄(2-PAP), cis-M(CO)₂(2-PAP)₂, and M(2-PAP)₃ with Cr, Mo, and W

The reaction of 2-(phenylazo)pyridine (2-PAP) with M(CO)₄(norbornadiene), M(CO)₃(CH₃CN)₃, or M(CO)₆ yields the complete series of substitution products M(CO)₄(2-PAP) (M = Cr, Mo, W), cis-M(CO)₂(2-PAP)₂ (M = Mo, W), and M(2-PAP)₃ (M = Cr, Mo, W) as air-stable solids [1]. All compounds are diamagnetic except Cr(2-PAP)₃, for which μeff ≈ 1.1 μB at ambient temperature [1]. In the analogous molybdenum system, the first oxidation potential of cis-Mo(CO)₄(X-2-PAP) complexes correlates linearly with Hammett σ parameters for pyridyl substituents (X = 4-CH₃O, 4-CH₃, H, 4-Cl, 5-Br, 5-CF₃), demonstrating that the electronic properties of the 2-PAP ligand are predictably tunable [2].

Organometallic synthesis Zerovalent complexes Air-stable precursors

No Cross-Resistance with Cisplatin: α-Bis(2-phenylazopyridine)Ru(II) Complexes Retain Full Cytotoxicity in Cisplatin-Resistant A2780cisR Ovarian Carcinoma Cells

The cytotoxicity of water-soluble α-[Ru(azpy)₂(dicarboxylato)] complexes was evaluated in both cisplatin-sensitive A2780 and cisplatin-resistant A2780cisR human ovarian carcinoma cell lines [1]. All α-isomeric bis(2-phenylazopyridine)ruthenium(II) compounds (including α-[Ru(azpy)₂Cl₂], α-[Ru(azpy)₂(cbdca)], α-[Ru(azpy)₂(ox)], and α-[Ru(azpy)₂(mal)]) displayed IC₅₀ values in the range of 0.9–10 μM that were similar in both the sensitive and resistant cell lines [1]. This contrasts sharply with cisplatin, whose efficacy is significantly diminished in A2780cisR due to multifactorial resistance mechanisms [1]. Notably, the β-isomeric compounds did not share this advantage, further emphasizing the criticality of isomeric purity [1].

Drug resistance Ruthenium anticancer agents Ovarian cancer

Validated Application Scenarios for 2-(Phenylazo)pyridine (CAS 2569-57-5) Based on Quantitative Evidence


Anticancer Ruthenium(II) Metallodrug Development Requiring Isomerically Pure α-Complexes

The α-isomer of [Ru(azpy)₂Cl₂] and its water-soluble dicarboxylato derivatives (oxalato, malonato, cyclobutanedicarboxylato) exhibit IC₅₀ values of 0.9–10 μM in A2780 ovarian carcinoma, comparable to cisplatin but, critically, retaining full potency in the cisplatin-resistant A2780cisR subline [1][2]. The β-isomer is approximately 10-fold less cytotoxic [2]. Researchers procuring 2-(phenylazo)pyridine for anticancer metallodrug programs must therefore employ isomerically pure synthetic routes (targeting the cis,trans,cis configuration of Cl, Npyridine, and Nazo donors) and verify isomeric identity by NMR or X-ray crystallography before biological evaluation. The redox-active nature of the coordinated azpy ligand (E₁/₂ = −0.2 to −0.4 V) further enables catalytic glutathione oxidation, a proposed mechanism for overcoming platinum cross-resistance [3].

Photoredox Catalysis and Electron-Transfer Chemistry Leveraging Strong π-Acceptor Properties

X-ray crystallographic evidence demonstrates that 2-(phenylazo)pyridine is a stronger π-acceptor than 2,2′-bipyridine, with Ru–N(azpy) distances 0.040 Å shorter than Ru–N(bpy) [4]. For photoredox catalytic cycles that depend on ligand-centered reduction, azpy offers a lower-lying π* orbital, facilitating electron transfer. Additionally, the first oxidation potential of cis-Mo(CO)₄(X-2-PAP) complexes correlates linearly with Hammett σ parameters, enabling rational electronic tuning through pyridyl substituents [5]. The air-stable nature of the zerovalent Group 6 complexes (Cr, Mo, W) makes 2-PAP a practical ligand choice for organometallic precursor synthesis [6].

Photopharmacology and Molecular Photoswitch Engineering

Phenylazopyridines are established as photoisomerizable ligands for controlling biological function with light, with demonstrated applications as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅) [7]. The trans isomers exhibit a strong absorption band (ε ≈ 2 × 10⁴ M⁻¹cm⁻¹) at ~320 nm [8]. The non-emissive nature of the unsubstituted parent compound, confirmed experimentally and rationalized computationally by efficient non-radiative decay through conical intersections along concerted-inversion pathways [9][10], makes it an ideal scaffold for introducing electron-donating substituents to engineer fluorescence or tune photostationary-state isomer ratios. The 5-methoxy-substituted derivative achieves >92% Z-isomer at the photostationary state with a thermal half-life of 6.3 days at room temperature [11], demonstrating the scaffold's potential for long-lived photoswitches.

Gold(III) and Multi-Metal Anticancer Agent Screening Programs

Beyond ruthenium, 2-(phenylazo)pyridine forms well-characterized cytotoxic complexes with Au(III): [Au(azpy)Cl₂]⁺ (Au-azpy) and its rearrangement product, the pyrido[2,1-c][1,2,4]benzotriazin-11-ium (pyrium) cation, both demonstrate moderate to high cytotoxicity against cisplatin-sensitive and cisplatin-resistant ovarian (A2780) and murine lymphocytic leukemia (L1210) cell lines [12]. Significant activity against cisplatin-resistant lines was observed for the pyrium salt without cross-resistance phenomena [12]. This establishes 2-(phenylazo)pyridine as a versatile ligand platform for multi-metal screening libraries, where the same ligand scaffold can be evaluated across Ru, Os, Au, Ir, and Pt centers to identify metal-specific biological activities.

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